molecular formula C9H7FO3 B14019705 5-Acetyl-2-fluorobenzoic acid

5-Acetyl-2-fluorobenzoic acid

Cat. No.: B14019705
M. Wt: 182.15 g/mol
InChI Key: IHMGMXZMAYFBLZ-UHFFFAOYSA-N
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Description

Contextual Overview of Fluorinated Aromatic Carboxylic Acids in Advanced Organic Chemistry

Fluorinated aromatic carboxylic acids represent a significant class of compounds in modern organic chemistry, with applications spanning various industries. Their utility is particularly notable in the development of pharmaceuticals, agrochemicals, and specialized materials. nih.gov The introduction of fluorine into an aromatic carboxylic acid structure can profoundly alter its physical, chemical, and biological properties.

These compounds are often used as key intermediates or building blocks in the synthesis of more complex molecules. For instance, fluorobenzoic acids are employed as tracers in geothermal and oilfield applications to study fluid dynamics. researchgate.netresearchgate.net Some derivatives have been investigated for their potential as inhibitors in atomic layer deposition processes, a critical technique in the semiconductor industry. mdpi.com Furthermore, the metabolic and catabolic pathways of fluorobenzoates have been a subject of extensive study in microbiology, with some bacterial strains capable of utilizing them as a sole carbon source. nih.govasm.org The versatility of fluorinated aromatic carboxylic acids underscores their importance in both fundamental research and industrial applications.

Significance of the Acetyl and Fluoro Substituents in Aromatic Systems for Chemical Reactivity and Synthetic Design

The chemical behavior of 5-Acetyl-2-fluorobenzoic acid is dictated by the electronic and steric interplay of its three functional groups: the carboxylic acid, the acetyl group, and the fluorine atom.

The fluoro substituent is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion that forms upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated analog. pharmaguideline.com However, fluorine can also exhibit a +R (resonance) effect by donating electron density, which can sometimes counteract the inductive effect, although the -I effect is generally dominant. doubtnut.com The position of the fluorine atom ortho to the carboxylic acid group can also lead to intramolecular interactions that influence the molecule's conformation and properties. nih.gov

The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. Its carbonyl group withdraws electron density from the aromatic ring, making the ring less susceptible to attack by electrophiles. msu.edu The acetyl group itself can undergo a variety of chemical transformations, serving as a handle for further synthetic modifications. ichem.md For example, the keto group can be reduced, or the methyl group can be functionalized.

Research Objectives and Scope for this compound Studies

While specific, in-depth research studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. The primary interest in this compound likely lies in its utility as a chemical intermediate for the synthesis of more complex and potentially bioactive molecules.

Potential Research Objectives:

Synthesis of Novel Heterocycles: The acetyl group can be a precursor for the formation of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Development of Bioactive Compounds: Benzoic acid derivatives are known to exhibit a range of biological activities. ontosight.ai Research could focus on synthesizing derivatives of this compound and evaluating their potential as antimicrobial, anti-inflammatory, or enzyme inhibitory agents.

Materials Science Applications: The unique electronic properties conferred by the fluoro and acetyl groups could be exploited in the design of new polymers or functional materials.

The scope of such studies would likely involve multi-step organic synthesis to modify the acetyl and carboxylic acid functionalities, followed by thorough characterization of the resulting products. Subsequent investigations would then explore the properties and potential applications of these new compounds.

Below is a data table summarizing some of the key properties of related compounds, which can provide a comparative context for this compound.

Property2-Fluorobenzoic Acid4-Fluorobenzoic AcidBenzoic Acid
Molecular Formula C₇H₅FO₂C₇H₅FO₂C₇H₆O₂
Molecular Weight 140.11 g/mol 140.11 g/mol 122.12 g/mol
Acidity (pKa) ~3.27~4.14~4.20

This table is generated based on typical values found in chemical literature and is for comparative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

5-acetyl-2-fluorobenzoic acid

InChI

InChI=1S/C9H7FO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

IHMGMXZMAYFBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Acetyl 2 Fluorobenzoic Acid

Established Reaction Pathways and Strategies for Targeted Synthesis

The targeted synthesis of 5-Acetyl-2-fluorobenzoic acid can be approached through various strategic pathways, primarily involving the precise introduction of acetyl and fluoro groups onto a benzoic acid scaffold.

Friedel-Crafts Acylation of Fluorobenzoic Acid Derivatives and Regioselectivity Considerations

A primary method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction utilizes an acyl chloride (e.g., acetyl chloride) or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an acylium ion electrophile. sigmaaldrich.comyoutube.com

When applied to 2-fluorobenzoic acid, the regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. The fluorine atom at the C2 position is an ortho, para-director, while the carboxylic acid group at the C1 position is a meta-director. Both groups direct incoming electrophiles to the C5 position. The fluorine atom directs to positions 3 (ortho) and 5 (para), while the carboxylic acid group directs to positions 3 and 5 (meta). The convergence of these directing effects strongly favors the substitution of the acetyl group at the C5 position, resulting in the desired this compound product. However, the carboxylic acid group is strongly deactivating, which can make the reaction challenging and may require carefully controlled conditions. libretexts.org

Nucleophilic Fluorination Approaches Utilizing Arylbenziodoxolones as Precursors

A facile, transition-metal-free method for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones. umn.edu This approach uses fluoride salts, such as cesium fluoride (CsF), in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN). arkat-usa.org To produce this compound via this route, a 5-acetyl-substituted 1-arylbenziodoxolone precursor would be required.

The reaction proceeds via nucleophilic substitution of the iodonium leaving group. researchgate.net Research has demonstrated that substituents on the benziodoxolone ring influence reaction efficiency. For instance, a 5-nitro-substituted benziodoxolone was found to be a highly efficient precursor for the corresponding 2-fluoro-5-nitrobenzoic acid, achieving a yield of 89%. arkat-usa.org This suggests that a 5-acetyl-substituted precursor could be similarly effective. The reaction conditions are critical and typically involve elevated temperatures under an inert atmosphere. arkat-usa.org

Table 1: Conditions for Nucleophilic Fluorination of 1-Arylbenziodoxolones arkat-usa.org
Fluoride SourceSolventTemperature (°C)AtmosphereTypical Reaction Time
CsFDry DMF130-150Argon20-30 min
[¹⁸F]KF·K₂.₂.₂CH₃CN80Closed Vessel30 min

Multi-step Synthetic Routes from Related Fluorinated Aromatic Compounds

Multi-step syntheses provide alternative pathways to this compound, starting from more readily available fluorinated aromatic compounds. For example, a synthetic route for the related 2-amino-5-fluorobenzoic acid begins with 4-fluoroaniline. google.com This precursor undergoes condensation with chloral hydrate (B1144303) and hydroxylamine hydrochloride, followed by a cyclization reaction in concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione. The final step involves oxidation with hydrogen peroxide under alkaline conditions to yield the product. google.com A similar strategic sequence could potentially be adapted, incorporating steps to introduce an acetyl group.

Another documented multi-step process involves the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This pathway involves a diazotization reaction followed by substitution, demonstrating how functional groups on a fluorinated benzoic acid core can be manipulated.

Consideration of Starting Materials

The choice of starting material is crucial for an efficient synthesis.

4-Fluorobenzoic Acid : Starting from 4-fluorobenzoic acid, a multi-step sequence would be necessary. This could involve nitration, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a different functional group that can later be converted to an acetyl group. The synthesis of various derivatives from 4-fluorobenzoic acid often begins with an esterification step, followed by reactions with reagents like hydrazine (B178648) hydrate to form hydrazides, which can then be further modified. globalscientificjournal.comresearchgate.net

2-Ethynyl-4-fluoroaniline : While no direct synthesis from this starting material is prominently documented, a plausible synthetic route can be proposed. The aniline (B41778) group could be converted into a carboxylic acid via a Sandmeyer reaction (diazotization followed by cyanation and subsequent hydrolysis). The ethynyl group could be hydrated using reagents like sulfuric acid and a mercury(II) salt to yield the desired acetyl group. The order of these transformations would be critical to avoid unwanted side reactions.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product.

Temperature Control and Inert Atmosphere Requirements

For many of the synthetic pathways, particularly those involving organometallic intermediates or air-sensitive reagents, strict control of the reaction environment is necessary.

Temperature : In the nucleophilic fluorination of arylbenziodoxolones, the reaction temperature is a key parameter, with optimal conditions often falling between 130-150 °C. arkat-usa.org In the synthesis of related compounds from 4-fluoroaniline, cyclization steps are performed at elevated temperatures of 80-90 °C. google.com Friedel-Crafts acylations also require careful temperature management to control the reaction rate and prevent side reactions.

Inert Atmosphere : The use of an inert atmosphere, typically argon or nitrogen, is specified for the nucleophilic fluorination using arylbenziodoxolones to prevent the reaction of reagents with atmospheric oxygen or moisture. arkat-usa.org This is a common requirement in syntheses that employ anhydrous conditions and sensitive reagents to ensure high yields.

Catalyst Selection and Optimization (e.g., Lewis Acids like AlCl₃)

The synthesis of aryl ketones, such as this compound, frequently employs the Friedel-Crafts acylation, a classic example of an electrophilic aromatic substitution. masterorganicchemistry.com The choice of catalyst is paramount in this reaction, with strong Lewis acids being the conventional option to activate the acylating agent. masterorganicchemistry.com

Aluminum chloride (AlCl₃) is a traditional and widely used Lewis acid catalyst for these reactions. masterorganicchemistry.comwikipedia.org The mechanism involves the formation of a complex between the Lewis acid and the acyl halide (e.g., acetyl chloride). This is followed by the cleavage of the carbon-halogen bond to generate a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com However, a significant drawback of using AlCl₃ is that the ketone product itself is a moderate Lewis base and forms a stable complex with the catalyst. wikipedia.org This interaction necessitates the use of stoichiometric or even greater amounts of AlCl₃, as the catalyst is not regenerated, complicating product workup and generating substantial waste. wikipedia.orgorganic-chemistry.org

Optimization strategies have moved towards developing more efficient catalytic systems that can be used in smaller, truly catalytic amounts. Research has shown that alternatives to AlCl₃ can offer improved performance and recyclability. For instance, hafnium(IV) triflate and trifluoromethanesulfonic acid have been successfully used as catalysts for the acylation of unactivated benzenes like fluorobenzene. researchgate.net In one study, the use of only 1 mol% of a fluorous Lewis acid, Hf[N(SO₂-n-C₈F₁₇)₂]₄, was more active than Hf(OTf)₄ for the Friedel-Crafts acylation of anisole. nih.gov Another approach involves a composite catalyst system, combining trifluoromethanesulfonic acid (TfOH) with rare earth triflates (Re(OTf)₃). researchgate.netepa.gov This system demonstrated a synergistic effect, with Lanthanum(III) triflate (La(OTf)₃) showing the best performance for the acylation of fluorobenzene, achieving high yield and selectivity while being reusable. researchgate.netepa.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation
Catalyst SystemTypical LoadingKey AdvantagesKey DisadvantagesReference
Aluminum Chloride (AlCl₃)Stoichiometric or excessWell-established, effectiveHigh catalyst loading, waste generation, complex workup wikipedia.orgorganic-chemistry.org
Hafnium(IV) / Fluorous Lewis AcidsCatalytic (e.g., 1 mol%)High activity, recyclableHigher initial cost, specialized synthesis nih.gov
TfOH and Rare Earth Triflate (Re(OTf)₃)CatalyticSynergistic effect, high selectivity, reusableRequires optimization of rare earth metal researchgate.netepa.gov

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a critical role in the Friedel-Crafts acylation, influencing reaction rates, yields, and even the isomeric distribution of products. The choice of solvent can dramatically alter the reaction's course by affecting the solubility of reactants, intermediates, and the final product-catalyst complex. stackexchange.com

In non-polar solvents, such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the complex formed between the ketone product and the AlCl₃ catalyst is often insoluble and precipitates out of the solution. stackexchange.com This precipitation can prevent further reactions or rearrangements, effectively making the initial acylation product the final one. stackexchange.com Studies on the acetylation of fluorene have shown that 1,2-dichloroethane (DCE) can be a superior solvent for achieving high conversion rates of over 95%. researchgate.net

Conversely, polar solvents like nitrobenzene can lead to different outcomes. The product-AlCl₃ complex may remain soluble in these solvents, allowing for potential reversibility of the reaction. stackexchange.com This can lead to the formation of a more thermodynamically stable isomer if the initial kinetic product can rearrange. stackexchange.com Therefore, solvent polarity is a key parameter for controlling selectivity.

A significant advancement in this area is the development of solvent-free reaction conditions. A study on the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride demonstrated high yield and selectivity (99%) for the para-substituted product at 140°C without any solvent. researchgate.netepa.gov This approach not only simplifies the reaction setup and purification but also aligns with the principles of green chemistry by eliminating volatile organic compounds.

Table 2: Influence of Solvent Type on Friedel-Crafts Acylation
Solvent TypeExample(s)General Effect on ReactionReference
Non-PolarCarbon Disulfide, 1,2-Dichloroethane (DCE)Favors kinetic product; product-catalyst complex may precipitate. DCE can lead to high conversion. stackexchange.comresearchgate.net
PolarNitrobenzeneKeeps product-catalyst complex in solution, allowing for potential rearrangement to the thermodynamic product. stackexchange.com
Solvent-FreeN/ASimplifies process, reduces waste, can lead to high yield and selectivity. researchgate.netepa.gov

Alternative or Novel Synthetic Routes Development

Beyond traditional methods, research into alternative synthetic protocols aims to improve efficiency, reduce environmental impact, and accelerate reaction times.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, utilizing microwave energy for efficient heat transfer. researchgate.net This technique often leads to dramatic reductions in reaction times, increased yields, and enhanced reaction rates compared to conventional heating methods. researchgate.netmtak.hu For reactions like the synthesis of quinoline derivatives, microwave irradiation has been shown to reduce reaction times from several hours to just a few minutes, while also improving product yields. nih.gov Aromatic aldehydes and ketones can be readily converted to their respective acetals or ketals under microwave irradiation. researchgate.net This technology is considered an environmentally friendly method that encourages the development of new, sustainable, and high-throughput approaches for producing novel compounds. mdpi.com

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com This paradigm shift is influencing the synthesis of benzoic acid derivatives. rsc.org Traditional commercial production of benzoic acid often relies on petroleum-derived toluene and involves high temperatures, high pressures, and toxic catalysts. researchgate.net

Green alternatives seek to address these issues through several strategies:

Use of Renewable Feedstocks: Lignin-based benzoic acid derivatives are being explored as sustainable raw materials for producing active pharmaceutical ingredients. rsc.org Biosynthesis using simple carbohydrates as carbon sources is another promising route to avoid non-renewable petroleum extracts. mdpi.com

Eco-Friendly Reagents and Catalysts: An environmentally friendly protocol for synthesizing carboxylic acids uses hydrogen peroxide as an oxidant with a selenium-containing catalyst in water. This system allows for the recycling and reuse of the reaction medium and catalyst. mdpi.com

Alternative Energy Sources: Photochemical reactions, such as the synthesis of benzopinacol from benzophenone, can utilize sunlight as a catalyst, reducing reliance on conventional energy inputs. researchgate.netneliti.com

Greener Solvents: A primary goal of green chemistry is to replace hazardous organic solvents with safer alternatives like water or bio-based solvents. jocpr.com

Purification and Isolation Techniques for Research Purity

Achieving high purity is critical for the characterization and subsequent use of synthesized compounds. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. illinois.edu

Recrystallization from Mixed Solvent Systems

Finding a single suitable solvent for recrystallization can be challenging. A mixed-solvent system offers a practical and versatile solution. mnstate.edu The technique relies on a pair of miscible solvents: one in which the target compound is readily soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad," "insoluble," or "antisolvent"). york.ac.uklibretexts.org

The general procedure involves dissolving the impure solid in a minimum amount of the hot "good" solvent to create a saturated or near-saturated solution. mnstate.edulibretexts.org The "bad" solvent is then added dropwise to the hot solution until persistent cloudiness (turbidity) is observed, indicating the point of saturation has been reached and the compound is beginning to precipitate. york.ac.uklibretexts.org To ensure the formation of well-defined crystals rather than an amorphous precipitate, a few drops of the hot "good" solvent are added back to the mixture to redissolve the solid and clarify the solution. york.ac.uk The resulting saturated solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the compound's solubility drops, leading to the formation of pure crystals, while impurities remain dissolved in the solvent mixture. mnstate.edumit.edu This method is highly effective for isolating compounds to a high degree of purity.

Chromatographic Separation Methods (e.g., Column Chromatography)

Chromatographic techniques are fundamental in the synthetic pathway of this compound, serving as a primary method for the purification of the final product and its synthetic intermediates. Column chromatography, particularly flash column chromatography, is a widely employed method due to its efficiency in separating compounds from complex reaction mixtures based on their differential adsorption to a stationary phase.

The purification of aromatic carboxylic acids, including fluorinated derivatives, often utilizes silica gel as the standard stationary phase. rsc.org The separation mechanism relies on the polarity differences between the components of the mixture. The acidic nature of the carboxyl group in this compound can sometimes lead to peak tailing on silica gel, which can diminish the resolution of the separation. orgsyn.org To counteract this effect and achieve better separation, the mobile phase (eluent) can be modified. It is common practice to add a small percentage of an acidic modifier, such as acetic acid or formic acid, to the eluent system. orgsyn.org This addition helps to suppress the ionization of the carboxylic acid, reducing its strong interaction with the silica surface and resulting in more symmetrical peak shapes and improved separation efficiency.

The selection of the eluent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rsc.org For compounds in the polarity range of substituted benzoic acids, common mobile phases consist of a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate. rsc.orgreading.ac.uk The ratio of these solvents is adjusted in a gradient or isocratic manner to achieve the optimal separation of the target compound from impurities.

While specific, detailed chromatographic data for the purification of this compound is not extensively published, the conditions used for structurally similar fluorobenzoic acid derivatives provide a clear precedent. For instance, the purification of related compounds has been successfully achieved using silica gel column chromatography with solvent systems tailored to the specific polarity of the target molecule and its impurities.

The following table summarizes typical chromatographic conditions used for the purification of various substituted benzoic acids, which are analogous to those that would be applied for this compound.

Compound TypeChromatography TypeStationary PhaseMobile Phase (Eluent)ModifierReference
Substituted Benzoic AcidsFlash Column ChromatographySilica GelHexanes/Ethyl Acetate GradientNot specified rsc.org
2-[(carboxymethyl)amino]-5-fluorobenzoic acidColumn ChromatographySilica GelEthyl acetate/Methanol/Acetic acid (9:1:0.1)Acetic Acid reading.ac.uk
Acidic Compounds (General)Flash Column ChromatographySilica GelVaries0.5-5% Formic or Acetic Acid orgsyn.org

In addition to preparative column chromatography, high-performance liquid chromatography (HPLC) is another powerful technique used for the analysis and purification of fluorobenzoic acids. nih.govekb.eg Reverse-phase HPLC, in particular, is well-suited for separating isomeric impurities and monitoring reaction progress due to its high resolution and sensitivity. ekb.eg

Advanced Spectroscopic and Structural Elucidation of 5 Acetyl 2 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the atomic arrangement within a molecule.

¹H NMR Spectroscopic Analysis and Proton Chemical Shifts

A ¹H NMR spectrum of 5-Acetyl-2-fluorobenzoic acid would be expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the acetyl and carboxylic acid groups, as well as the fluorine atom. However, specific experimental chemical shift values and coupling constants for this compound are not documented in the searched resources.

¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, and the carbons of the benzene (B151609) ring. The fluorine atom would introduce characteristic C-F coupling constants. Regrettably, no published ¹³C NMR data for this compound could be retrieved.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. A ¹⁹F NMR spectrum of this compound would provide a specific chemical shift for the fluorine atom, offering insights into its substitution position on the aromatic ring. This experimental data is currently unavailable in the public domain.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretching, the acetyl C=O stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations. While general ranges for these functional groups are known, a specific, experimentally obtained FTIR spectrum with precise band assignments for this compound is not available.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy offers valuable insights into the vibrational modes of a molecule that are complementary to those observed in infrared spectroscopy. The analysis of the Raman spectrum of this compound would reveal characteristic vibrations of its functional groups. Although a specific spectrum for this compound is not publicly available, we can predict the key vibrational modes by analogy with related molecules such as 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid. nih.govijtsrd.com

Key expected Raman active vibrational modes for this compound would include:

Carbonyl Stretching (C=O): The acetyl and carboxylic acid groups both contain carbonyl bonds. The acetyl C=O stretching vibration is typically strong in the Raman spectrum and is expected to appear in the range of 1650-1680 cm⁻¹. The carboxylic acid C=O stretch would also be found in this region, potentially overlapping with the acetyl C=O peak. For instance, in 2-amino-5-bromobenzoic acid, the C=O stretching mode is observed at 1652 cm⁻¹ in the Raman spectrum. ijtsrd.com

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic vibrations, including C-C stretching modes, which typically appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond stretching vibration is expected in the range of 1200-1300 cm⁻¹.

CH₃ Vibrations: The methyl group of the acetyl moiety will have symmetric and asymmetric stretching and bending modes.

The following table provides a hypothetical assignment of the principal Raman vibrational modes for this compound based on data from analogous compounds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Assignment
C=O Stretch (Acetyl)1650 - 1680Stretching vibration of the carbonyl group in the acetyl moiety.
C=O Stretch (Carboxylic Acid)1640 - 1670Stretching vibration of the carbonyl group in the carboxylic acid.
Aromatic C=C Stretch1400 - 1600In-plane stretching vibrations of the benzene ring.
C-F Stretch1200 - 1300Stretching vibration of the carbon-fluorine bond.
CH₃ Bending1350 - 1480Bending vibrations of the methyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₇FO₃), the exact mass can be calculated based on the monoisotopic masses of its constituent elements.

The calculated exact mass provides a precise value that can be used to confirm the elemental composition of the compound in an experimental setting.

PropertyValue
Molecular FormulaC₉H₇FO₃
Calculated Exact Mass182.03792 u

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been publicly reported, we can infer its likely solid-state characteristics by examining the crystal structures of closely related compounds, such as 2-amino-5-fluorobenzoic acid and 2-acetylamino-benzoic acid. nih.govresearchgate.netresearchgate.net

The determination of the crystal structure of this compound would involve single-crystal X-ray diffraction analysis. This would yield the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and dimensions of the repeating unit in the crystal lattice. For comparison, the crystallographic data for 2-amino-5-fluorobenzoic acid is presented below. nih.govresearchgate.net It is anticipated that this compound would also crystallize in a common space group for organic molecules, such as one of the monoclinic or orthorhombic systems.

Crystallographic Data for the Analogous Compound 2-Amino-5-fluorobenzoic Acid nih.govresearchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9346 (2)
b (Å)11.7542 (6)
c (Å)11.9727 (5)
β (°)96.782 (3)
Volume (ų)689.58 (5)
Z4

The crystal packing of this compound would be governed by a variety of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the carboxylic acid group acting as both a hydrogen bond donor and acceptor. This typically leads to the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.

The conformation of this compound in the crystalline state would be influenced by the balance of intramolecular and intermolecular forces. The orientation of the carboxylic acid and acetyl groups relative to the benzene ring would be of particular interest. It is likely that the molecule will adopt a largely planar conformation to maximize conjugation and facilitate efficient crystal packing.

Tautomerism is a potential consideration for molecules with certain functional groups. For 2-acetylbenzoic acid, a related compound, ring-chain tautomerism has been observed, where the molecule exists in equilibrium between an open-chain form and a cyclic lactol form. researchgate.net While this is less likely for this compound due to the substitution pattern, the possibility of different tautomeric forms in the solid state is an important aspect to consider in a full structural elucidation.

Reactivity and Reaction Mechanisms of 5 Acetyl 2 Fluorobenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, decarboxylation, and salt formation.

Esterification of carboxylic acids, such as 5-Acetyl-2-fluorobenzoic acid, is a fundamental reaction that involves reacting the acid with an alcohol in the presence of an acid catalyst to form an ester and water. ijarsct.co.in The reaction is reversible and its kinetics can follow pseudo-first-order or second-order models, depending on the concentrations of the reactants. ijarsct.co.in

Several factors influence the rate of esterification:

Catalyst : Acid catalysts like sulfuric acid are commonly used to increase the reaction rate. ijarsct.co.in More advanced methods may use catalysts such as N-fluorobenzenesulfonimide (NFSi), which can be effective under microwave irradiation, potentially offering a more energy-efficient process. ijarsct.co.in

Temperature : Higher temperatures generally accelerate the reaction, pushing the equilibrium toward the product side. ijarsct.co.in

Reactant Structure : The steric hindrance and electronic properties of both the carboxylic acid and the alcohol affect the reaction rate. The electron-withdrawing nature of the acetyl and fluoro groups on this compound increases the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack by the alcohol.

Table 1: Common Conditions for Esterification of Benzoic Acids
CatalystAlcoholConditionsReaction Type
Sulfuric Acid (H₂SO₄)Methanol, EthanolRefluxFischer-Speier Esterification rug.nl
p-Toluenesulfonic acid1-ButanolHeatingAcid-Catalyzed Esterification dnu.dp.ua
N,N'-Dicyclohexylcarbodiimide (DCC) / DMAPVariousRoom TemperatureSteglich Esterification rug.nl
N-Fluorobenzenesulfonimide (NFSi)VariousMicrowave IrradiationMicrowave-Assisted Esterification ijarsct.co.in

The carboxylic acid group of this compound can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions typically require activation of the carboxylic acid to facilitate nucleophilic attack by the amine or hydrazine.

Amidation: Direct reaction with an amine is often slow, but can be catalyzed by boronic acids. organic-chemistry.org A more common approach involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. For instance, 5-Chloro-2-fluorobenzoic acid is converted to its benzoyl chloride using thionyl chloride before reacting with other nucleophiles. ossila.com This activated intermediate readily reacts with primary or secondary amines to form the corresponding amide.

Hydrazide Formation: The synthesis of hydrazides from carboxylic acids is a key step in the formation of various heterocyclic compounds. nih.govorganic-chemistry.org The carboxylic acid is typically reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in a suitable solvent. The resulting hydrazide, 5-acetyl-2-fluorobenzohydrazide, retains the reactive acetyl group and can serve as a precursor for synthesizing more complex molecules like hydrazide-hydrazones. nih.gov For example, various fluorobenzoic acid hydrazides have been used to synthesize hydrazones with potential antimicrobial activities. nih.govresearchgate.net

Table 2: Reagents for Amide and Hydrazide Synthesis
Target Functional GroupTypical ReagentsIntermediate
AmideThionyl Chloride (SOCl₂), then R₂NH (Amine)Acyl Chloride
AmideAmine (R₂NH) with Boronic Acid CatalystAcylborate (proposed) organic-chemistry.org
HydrazideHydrazine Hydrate (N₂H₄·H₂O)Direct reaction

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions unless activated by specific functional groups. The decarboxylation of fluorinated phthalic anhydrides to produce fluorobenzoic acids has been achieved by heating in a polar aprotic solvent. epo.orggoogleapis.comgoogle.com

Key factors for decarboxylation of related compounds include:

Solvent : Dipolar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are effective. google.com

Temperature : High temperatures, often around 150°C or more, are necessary. epo.orggoogle.com

Catalyst : While the reaction can proceed without a catalyst, the use of copper compounds (metallic copper, copper oxides, or copper salts like CuCl) is preferred to achieve the reaction in a reasonable timeframe. epo.orggoogleapis.com

Applying these conditions to this compound would likely result in the formation of 4-acetylfluorobenzene. However, the stability of the C-C bond between the carboxyl group and the fluorinated aromatic ring makes this a challenging transformation.

As a carboxylic acid, this compound readily undergoes acid-base reactions with a variety of bases to form carboxylate salts. This is a fundamental reaction characteristic of the acidic proton of the carboxyl group.

The reaction with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution proceeds rapidly to form the corresponding sodium or potassium 5-acetyl-2-fluorobenzoate salt and water. Similarly, it can react with weaker bases such as sodium bicarbonate (NaHCO₃) or amines. This property is often utilized in purification processes, as the water-soluble salt can be separated from non-acidic organic impurities.

Reactions Involving the Acetyl Group

The acetyl group provides a second reactive site on the molecule, primarily at the carbonyl carbon and the adjacent methyl protons.

The acetyl group can undergo reactions typical of ketones. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The alpha-protons on the methyl group are weakly acidic and can be removed by a base to form an enolate ion.

Condensation Reactions: The enolate generated from the acetyl group can act as a nucleophile in condensation reactions with various electrophiles, particularly aldehydes and ketones. rsc.org For example, in a reaction analogous to the condensation of 2-acetylpyridine with benzaldehydes, the enolate of this compound could react with an aldehyde (e.g., benzaldehyde) in an aldol-type condensation to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. rsc.org

Nucleophilic Substitution: While the term "nucleophilic substitution" at the acetyl group itself is less common, the carbonyl can be targeted by various nucleophiles. For instance, reaction with reducing agents like sodium borohydride (NaBH₄) would reduce the ketone to a secondary alcohol. Reaction with organometallic reagents like Grignard reagents would lead to the formation of a tertiary alcohol. The presence of the electron-withdrawing fluoro and carboxyl groups on the ring can influence the reactivity of the acetyl carbonyl.

Derivatization of the Acetyl Group (e.g., formation of oxadiazoles, hydrazide-hydrazones)

The acetyl group in this compound provides a reactive site for the synthesis of various heterocyclic derivatives, notably hydrazide-hydrazones and 1,3,4-oxadiazoles. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. ijper.orgnih.govresearchgate.net

The synthesis of hydrazide-hydrazones can be initiated from the carboxylic acid moiety. First, this compound is converted into its corresponding hydrazide, 5-acetyl-2-fluorobenzohydrazide. This intermediate can then react with various aromatic aldehydes or ketones, leading to the formation of N'-substituted hydrazide-hydrazones. nih.govnih.gov This reaction provides a versatile method for introducing diverse structural motifs onto the core scaffold.

Subsequently, these hydrazide-hydrazones can serve as precursors for the synthesis of 1,3,4-oxadiazole (B1194373) rings. A common method involves the cyclization of the hydrazide-hydrazone using a dehydrating agent, such as acetic anhydride (B1165640). nih.govscirp.org This process typically results in the formation of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. nih.gov The formation of oxadiazoles is a valuable transformation, as this heterocyclic ring is a bioisosteric substitute for ester and amide functional groups and is found in several commercially available drugs. ijper.org

Table 1: General Synthetic Pathway for Oxadiazole Formation

Step Reactant(s) Key Reagent(s) Product
1 This compound Hydrazine hydrate 5-Acetyl-2-fluorobenzohydrazide
2 5-Acetyl-2-fluorobenzohydrazide, Substituted Aldehyde - Hydrazide-hydrazone derivative

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The outcome of such reactions on this compound is governed by the directing effects of the three substituents already present on the benzene ring.

Regioselectivity and Directing Effects of Fluorine and Acetyl Groups

The regioselectivity of an EAS reaction on a substituted benzene ring is determined by the electronic properties of the existing substituents. lumenlearning.comyoutube.com These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para). libretexts.org

In the case of this compound, the ring contains three substituents with distinct electronic effects:

Carboxylic Acid (-COOH) at C1: This group is strongly deactivating and a meta-director. It deactivates the ring through both inductive withdrawal and resonance withdrawal (-I, -R effects). It will direct incoming electrophiles to the C3 and C5 positions.

Acetyl (-COCH₃) at C5: Similar to the carboxylic acid, the acetyl group is a strong deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. libretexts.org It will direct incoming electrophiles to the C3 position (meta to C5).

Table 2: Summary of Substituent Directing Effects

Substituent Position Electronic Effect Directing Influence
-COOH 1 Deactivating, Meta-director C3, C5
-F 2 Deactivating, Ortho-, Para-director C3, C6

Nitration and Halogenation Studies

Based on the regioselectivity analysis, nitration and halogenation of this compound are expected to yield predominantly the 3-substituted product.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglumenlearning.com Given the heavily deactivated nature of the aromatic ring in this compound, the reaction may require elevated temperatures or the use of stronger nitrating agents. googleapis.comsemanticscholar.org The expected major product would be 5-acetyl-2-fluoro-3-nitrobenzoic acid. Studies on the nitration of 3-fluorobenzoic acid have shown that the nitro group is directed to the C2 and C5 positions, demonstrating the feasibility of nitrating a deactivated fluorinated ring. google.comgoogle.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃. libretexts.orglumenlearning.com For this compound, the reaction of bromine with a Lewis acid catalyst would be expected to yield 5-acetyl-3-bromo-2-fluorobenzoic acid as the primary product.

Mechanistic Investigations of Key Transformations

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, studies on structurally related compounds, such as other fluorobenzoic acids, provide valuable insights into the energetic and conformational properties that influence reactivity.

For instance, computational studies on 2-fluorobenzoic acid have been performed to determine the relative energies of its conformers and the energy barriers for internal bond rotation. nih.gov The lowest-energy conformer is a planar cis structure, with a non-planar trans conformer predicted to be significantly higher in energy. nih.gov The energy barrier for the internal rotation of the carboxylic group in 2-fluorobenzoic acid is calculated to be considerably lower than that in benzoic acid itself, highlighting the electronic influence of the ortho-fluoro substituent. nih.gov Thermodynamic properties, such as enthalpies of sublimation and formation, have also been critically evaluated for various monohalobenzoic acids, providing a benchmark for understanding the stability of these compounds. nist.gov

Table 3: Calculated Rotational Energy Barriers for 2-Fluorobenzoic Acid

Transformation Energy Barrier (kJ·mol⁻¹)
cis-I → cis-II 13.1
cis-II → cis-I 15.9

(Data sourced from quantum chemical calculations) nih.gov

These types of analyses are crucial for building a comprehensive understanding of the reaction mechanisms, predicting reaction rates, and determining product distributions for compounds like this compound.

Influence of Fluorine on Reactivity and Electronic Properties

The fluorine atom plays a pivotal role in modulating the chemical and physical properties of this compound. Its influence stems from a combination of strong inductive electron withdrawal and a weaker resonance electron donation. csbsju.edu

Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the benzene ring through the carbon-fluorine sigma bond. lumenlearning.com This effect is the primary reason for the deactivation of the ring toward electrophilic attack, making reactions like nitration and halogenation more difficult compared to unsubstituted benzene. libretexts.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. csbsju.edu This donation of electron density increases the nucleophilicity of the ortho and para positions relative to the meta positions, which explains why fluorine is an ortho-, para-director despite being a deactivating group. csbsju.edu

The net result of these opposing effects is that the aromatic ring is less nucleophilic than benzene, but any electrophilic attack that does occur is directed to the positions ortho and para to the fluorine atom. csbsju.edu This dual influence is fundamental to controlling the regioselectivity of substitution reactions on the ring. Furthermore, the introduction of fluorine into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity to proteins, which is a key consideration in drug design. uni-regensburg.de

Applications of 5 Acetyl 2 Fluorobenzoic Acid in Complex Organic Synthesis

As a Versatile Building Block in Multi-step Synthetic Sequences

5-Acetyl-2-fluorobenzoic acid possesses three distinct functional groups that can be selectively manipulated, marking it as a potentially versatile building block for multi-step organic synthesis. The carboxylic acid group can undergo esterification, conversion to an amide, or reduction. The acetyl group's carbonyl can participate in reactions such as aldol (B89426) condensations, reductions to an alcohol, or serve as a handle for introducing other functionalities. The fluorinated benzene (B151609) ring can be subject to further electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

Although specific examples utilizing this compound are not prevalent in the literature, related compounds like 5-chloro-2-fluorobenzoic acid and 4-chloro-2-fluoro-5-nitrobenzoic acid are employed as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex scaffolds. For instance, 5-chloro-2-fluorobenzoic acid is used in the molecular design of pyrimidine-based Aurora kinase inhibitors. This suggests that this compound could similarly serve as a valuable starting material for creating diverse and complex molecular architectures.

Synthesis of Advanced Aromatic Intermediates and Scaffolds

The strategic positioning of the functional groups on this compound allows for its potential use in constructing more elaborate aromatic systems. The carboxylic acid and acetyl groups can be used to direct further substitutions on the aromatic ring or can be transformed into other functional groups to facilitate cyclization reactions.

For example, similar 2-acetylbenzoic acids can be converted into their corresponding ethyl esters, which can then undergo further modifications. While no direct synthetic applications for this compound in creating advanced aromatic intermediates are documented, the reactivity of its functional groups suggests potential pathways. The acetyl group could, for instance, be a precursor to a chalcone (B49325) structure, which can then be cyclized to form flavanones or thioflavanones, as has been demonstrated with other 2-fluorobenzoic acids.

Role as a Precursor for Heterocyclic Compounds

Substituted benzoic acids are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. The dual functionality of this compound makes it a plausible candidate for the synthesis of various heterocyclic rings.

The synthesis of oxadiazole rings, particularly 1,3,4-oxadiazoles, often begins with a carboxylic acid. The general synthetic route involves the conversion of the benzoic acid to its corresponding hydrazide, followed by cyclization. This cyclization can be achieved by reacting the hydrazide with various reagents. For instance, studies on 4-fluorobenzoic acid show its conversion to hydrazides and subsequent cyclization to form oxadiazole derivatives. researchgate.netnih.gov

A plausible, though not explicitly documented, pathway for this compound would be:

Conversion of the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) to yield 5-acetyl-2-fluorobenzohydrazide.

Cyclization of the resulting hydrazide with a one-carbon source (e.g., triethyl orthoformate or carbon disulfide) or through oxidative cyclization to form the 1,3,4-oxadiazole (B1194373) ring. The acetyl group could be carried through the synthesis or used as a point for further derivatization.

Table 1: General Methods for 1,3,4-Oxadiazole Synthesis from Benzoic Acids

Starting Material Key Reagents Intermediate Product
Substituted Benzoic Acid 1. SOCl₂ or Esterification 2. NH₂NH₂ Benzohydrazide (B10538) 2,5-Disubstituted-1,3,4-oxadiazole
Benzohydrazide CS₂, KOH Dithiocarbazate 5-Substituted-1,3,4-oxadiazole-2-thiol

This table represents common synthetic routes and is not based on specific documented reactions of this compound.

Hydrazide-hydrazones are a class of compounds known for their biological activities and as intermediates in the synthesis of other heterocycles. nih.gov They are typically synthesized by the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone).

The synthesis of a hydrazide-hydrazone from this compound would likely proceed via the formation of 5-acetyl-2-fluorobenzohydrazide. This intermediate possesses a reactive hydrazide moiety that can condense with various aldehydes and ketones. Furthermore, the acetyl group on the benzohydrazide itself could potentially react intramolecularly or with another hydrazine molecule, leading to more complex structures. Research on 4-fluorobenzoic acid hydrazide demonstrates its successful conversion into a series of hydrazones by reaction with various aldehydes.

Table 2: Plausible Synthesis of Hydrazide-Hydrazones from this compound

Step Reactant 1 Reactant 2 Product
1 This compound (or its ester) Hydrazine hydrate 5-Acetyl-2-fluorobenzohydrazide

This table outlines a hypothetical reaction pathway, as specific examples for this compound are not available in the reviewed literature.

The use of this compound as a direct precursor for indole (B1671886) synthesis is not described in the scientific literature. Classical indole syntheses, such as the Fischer indole synthesis, typically start from arylhydrazines. To be utilized in such a reaction, this compound would first need to be converted into a corresponding aniline (B41778) or hydrazine derivative through several synthetic steps, for example, via a Curtius, Hofmann, or Schmidt rearrangement of the carboxylic acid. The resulting fluorinated and acetylated aniline or hydrazine could then potentially be used to construct an indole ring. However, no such multi-step synthesis originating from this compound has been specifically reported. nih.gov

Synthesis of Other Organic Compounds for Research Purposes (e.g., zaragozic acid A analogs)

Zaragozic acids are potent inhibitors of squalene (B77637) synthase. epfl.ch Analogs of zaragozic acid A have been produced through directed biosynthesis by feeding a culture of an unidentified sterile fungus with various substituted benzoic acids. For example, the introduction of 2-fluorobenzoic acid into the fungal culture led to the formation of an analog with an o-fluorophenyl group at the C-6' position. nih.govsigmaaldrich.com

While this demonstrates the potential for incorporating fluorinated benzoic acids into complex natural product scaffolds, there is no specific evidence in the reviewed literature to suggest that this compound has been used for the synthesis of zaragozic acid A analogs or other specific organic compounds for research purposes. The additional acetyl group would make it a more complex precursor, and its uptake and processing by the fungal biosynthetic machinery would be uncertain without experimental validation.

Theoretical and Computational Chemistry Studies on 5 Acetyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like 5-Acetyl-2-fluorobenzoic acid at the electronic level. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For substituted benzoic acids, DFT methods like B3LYP, often paired with basis sets such as 6-311G+(d,p), are used to accurately predict molecular structures. The process involves iterative calculations to adjust atomic positions until the forces on the atoms are minimized. These calculations would reveal key geometric parameters for this compound, such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding its structural characteristics.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While computationally more intensive than DFT, they can provide high-accuracy calculations for electronic structure and energy. For related molecules, ab initio methods have been used to compute vibrational frequencies and analyze molecular structures. Applying these methods to this compound would offer a benchmark for results obtained from DFT and provide a more profound understanding of its electronic properties.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital analysis is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For aromatic compounds like benzoic acid derivatives, HOMO-LUMO analysis, typically performed using DFT, can elucidate charge transfer characteristics within the molecule.

A hypothetical molecular orbital analysis for this compound would likely show the distribution of the HOMO and LUMO across the aromatic ring and the substituent groups, indicating the most probable sites for electrophilic and nucleophilic attack.

Computational Parameter Significance Typical Method
Optimized Geometry Determines the most stable 3D structure, including bond lengths and angles.DFT (e.g., B3LYP/6-311G+(d,p))
Electronic Energy Provides the total energy of the molecule, indicating stability.DFT, Ab Initio (e.g., Hartree-Fock)
HOMO Energy Relates to the electron-donating ability of the molecule.DFT
LUMO Energy Relates to the electron-accepting ability of the molecule.DFT
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.DFT

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, rotations around the bonds connecting the acetyl and carboxylic acid groups to the benzene (B151609) ring would lead to various conformers with different energy levels.

Computational methods can be used to explore the potential energy surface and construct a conformational energy landscape. This landscape maps the relative energies of different conformers, identifying the most stable (lowest energy) conformations and the energy barriers between them. Such an analysis for this compound would clarify which shapes the molecule is most likely to adopt and how easily it can transition between them.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction pathways from reactants to products.

A key aspect of this is the characterization of transition states—the highest energy point along a reaction coordinate. Locating and calculating the energy of a transition state is crucial for determining the activation energy and, consequently, the rate of a reaction. While specific reaction modeling for this compound is not available, these computational techniques are standard for understanding reactivity and designing synthetic pathways.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT methods. These calculated frequencies are often scaled to better match experimental results. For substituted benzoic acids, theoretical calculations have been successfully used to assign vibrational modes to specific molecular motions. Predicting the IR and Raman spectra of this compound would help in its experimental identification and structural confirmation.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. These predictions are invaluable for confirming the molecular structure.

Spectroscopic Property Computational Method Significance
Vibrational Frequencies DFT (e.g., B3LYP)Prediction and assignment of IR and Raman spectra.
NMR Chemical Shifts GIAO method within DFTAids in the interpretation of ¹H and ¹³C NMR spectra.
Electronic Transitions TD-DFTPrediction of UV-Vis absorption spectra.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their motion and conformational flexibility. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to hypothesize its dynamic characteristics. Such simulations would offer a molecular-level understanding of the structural dynamics, conformational landscape, and intermolecular interactions of this compound.

An MD simulation of this compound would typically involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. This allows for the generation of a trajectory, which is a series of snapshots of the molecule's atomic positions and velocities over time. From this trajectory, various dynamic properties can be analyzed.

Hypothetical Simulation Parameters:

To investigate the dynamic behavior of this compound, a simulation could be set up with the following hypothetical parameters, which are typical for studies of small organic molecules in solution:

ParameterValue
Software GROMACS, AMBER, or similar
Force Field General Amber Force Field (GAFF) or similar
Solvent Model TIP3P water
System Size One molecule of this compound in a cubic box of water
Temperature 298 K (25 °C)
Pressure 1 bar
Simulation Time 100 nanoseconds (ns)
Time Step 2 femtoseconds (fs)
Ensemble NPT (isothermal-isobaric)

Key Dynamic Behaviors for Investigation:

A molecular dynamics study of this compound would likely focus on several key aspects of its dynamic behavior:

Conformational Dynamics of Functional Groups: The primary focus would be on the rotational dynamics of the acetyl and carboxylic acid groups. The simulation would reveal the preferred orientations of these groups relative to the benzene ring and the energy barriers associated with their rotation. The fluorine atom at the ortho position to the carboxylic acid could influence the orientation of the carboxyl group through steric hindrance or electrostatic interactions.

Intramolecular Interactions: Computational studies on related molecules, such as 2-fluorobenzoic acid derivatives, have explored the possibility of intramolecular hydrogen bonding between the fluorine atom and the hydrogen of the carboxylic acid. nih.gov MD simulations could provide insights into the stability and lifetime of such interactions in a dynamic environment.

Solvation and Hydrogen Bonding: The simulation would also detail the interaction of this compound with surrounding water molecules. This includes the formation and breaking of hydrogen bonds between the acetyl and carboxyl groups and water, which is crucial for understanding its solubility and chemical reactivity in aqueous solutions. Studies on benzoic acid have shown the importance of hydrogen bond networks in its behavior. rsc.orgrsc.org

Hypothetical Research Findings:

Based on the principles of molecular dynamics and studies of similar molecules, a simulation of this compound might yield the following hypothetical findings, which could be presented in a data table:

Dynamic PropertyHypothetical Finding
Carboxyl Group Dihedral Angle Distribution The carboxylic acid group may show a preference for a near-planar orientation with the benzene ring, with some fluctuations. The presence of the ortho-fluoro substituent might favor a specific conformer. nih.gov
Acetyl Group Rotational Freedom The acetyl group would likely exhibit significant rotational freedom, though certain orientations might be more populated due to electronic effects and interactions with the solvent.
Intramolecular F···H-O Distance The simulation could track the distance between the fluorine atom and the carboxylic acid hydrogen to assess the probability and dynamics of intramolecular hydrogen bond formation.
Solvent Accessible Surface Area (SASA) The SASA of the polar acetyl and carboxyl groups would be calculated to quantify their exposure to the solvent, providing insights into the molecule's hydrophilic character.
Radial Distribution Functions (RDFs) RDFs would be calculated for the oxygen atoms of the functional groups and the hydrogen atoms of water to characterize the structure of the solvation shell around the molecule.

Advanced Analytical Methodologies for 5 Acetyl 2 Fluorobenzoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For 5-Acetyl-2-fluorobenzoic acid, various chromatographic methods are employed to assess purity, quantify its presence, and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation principle is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By employing a gradient elution, where the mobile phase composition is varied over time, a high degree of separation can be achieved for compounds with a range of polarities. ekb.egmostwiedzy.pl A typical mobile phase might consist of an aqueous component, such as ammonium acetate buffer, and an organic modifier like methanol or acetonitrile. thaiscience.info The pH of the aqueous phase is often adjusted to ensure the carboxylic acid is in a consistent ionic state, improving peak shape and reproducibility. bohrium.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl groups in this compound absorb UV light. thermofisher.com The purity is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Fluorobenzoic Acid Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Ammonium Acetate (pH 4.4)
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 60:40 v/v A:B) thaiscience.info
Flow Rate 1.0 mL/min thaiscience.info
Detection UV at 234 nm or 254 nm thaiscience.infothermofisher.com
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. mdpi.com Due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative before GC-MS analysis. mdpi.com A common derivatization process is silylation, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) ester.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. This technique is particularly useful for detecting and identifying trace amounts of volatile or semi-volatile impurities that may be present in a sample of this compound. researchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. libretexts.orgsigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica gel. researchgate.net The plate is then placed in a sealed chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and the mobile phase. silicycle.com For aromatic carboxylic acids, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol, often with a small amount of acetic or formic acid to ensure sharp, well-defined spots. libretexts.orgresearchgate.net After development, the plate is visualized, typically under UV light, to observe the separated spots. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be qualitatively assessed. sigmaaldrich.com

Table 2: Common TLC Solvent Systems for Aromatic Acids

Solvent SystemRatio (v/v)Polarity
Hexane / Ethyl Acetate1:1Medium
Dichloromethane / Methanol95:5Medium-High
Toluene / AcetoneVariesMedium
Ethyl Acetate / Acetic Acid99:1Medium (acidified)

Advanced Mass Spectrometric Techniques for Characterization in Complex Mixtures

When this compound is present in complex matrices, such as environmental samples or biological fluids, advanced mass spectrometric techniques are required for unambiguous identification and characterization. researchgate.net Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and selectivity. researchgate.netresearchgate.net

In an LC-MS/MS system, the components are first separated by HPLC. The eluent from the HPLC is then directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the parent molecule intact, generating a pseudomolecular ion. researchgate.net This ion is then subjected to tandem mass spectrometry (MS/MS). In the MS/MS process, the parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net This process provides structural information that can confirm the identity of the compound even in the presence of co-eluting substances from a complex mixture. nih.gov The high sensitivity of modern mass spectrometers allows for detection at very low concentrations. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For a pure sample of this compound (C₉H₇FO₃), the experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretically calculated values. This comparison serves as a crucial check of the compound's purity and empirical formula. The analysis is typically performed using an automated elemental analyzer, which involves combusting the sample at a high temperature and quantifying the resulting combustion products (e.g., CO₂, H₂O).

Table 3: Theoretical Elemental Composition of this compound (C₉H₇FO₃)

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage (%)
CarbonC12.011108.09959.35%
HydrogenH1.0087.0563.88%
FluorineF18.99818.99810.43%
OxygenO15.99947.99726.34%
Total 182.15 100.00%

Future Research Directions and Unexplored Potential

Development of Stereoselective Synthetic Pathways

The presence of a prochiral ketone in the acetyl group of 5-Acetyl-2-fluorobenzoic acid presents a prime opportunity for the development of stereoselective synthetic methodologies. Currently, the synthesis of chiral derivatives from this compound is not extensively documented. Future research should focus on:

Asymmetric Reduction: Investigating the asymmetric reduction of the ketone to a secondary alcohol would yield chiral hydroxy derivatives. This could be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts. The resulting chiral alcohols are valuable synthons for more complex molecules.

Enantioselective Additions: The carbonyl group can undergo enantioselective nucleophilic additions (e.g., Grignard or organolithium reagents) in the presence of chiral ligands or catalysts. This would introduce a new stereocenter and a new substituent simultaneously, significantly increasing molecular complexity and providing access to a diverse range of chiral building blocks.

The development of robust stereoselective pathways will be crucial for evaluating the stereospecific bioactivity of its derivatives and for its potential use in asymmetric synthesis.

Exploration of Novel Derivatization Strategies

The functional groups of this compound offer multiple handles for chemical modification. A systematic exploration of derivatization strategies could unlock new applications, particularly in medicinal chemistry and agrochemistry.

Key areas for exploration include:

Carboxylic Acid Modifications: The carboxyl group can be readily converted into a wide array of functional groups, including esters, amides, and acid halides. Creating a library of amide derivatives by coupling with various amines is a standard approach in drug discovery to explore structure-activity relationships (SAR).

Ketone Chemistry: The acetyl group's carbonyl can be transformed into oximes, hydrazones, or used as a handle for constructing heterocyclic rings like pyrazoles or isoxazoles.

Bioisosteric Replacement: The strategic use of the fluorinated acetylbenzoic acid scaffold as a bioisostere for other molecular fragments is a promising avenue. The unique electronic properties of fluorine can be exploited to modulate the physicochemical properties of a molecule, such as pKa, lipophilicity, and metabolic stability. informahealthcare.com

A structured approach to derivatization could yield compounds with tailored properties for specific applications. For instance, derivatization with 4-aminobenzoic acid ethyl ester (ABEE) has been used for the analysis of other compounds and could be explored here. nih.gov

Expanded Computational Studies on Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the chemical behavior of molecules without the need for extensive laboratory work. core.ac.ukaps.org Expanded computational studies on this compound and its potential derivatives could provide deep insights into their electronic structure and reactivity. nih.gov

Future computational work could focus on:

Reactivity Descriptors: Calculation of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and spin density distribution can predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net This information can guide synthetic derivatization efforts.

Interaction Modeling: Simulating the docking of this compound derivatives with biological targets, such as enzymes or receptors, can help in the rational design of new bioactive compounds. Similar DFT studies have been used to predict the biological activity of other fluorinated benzoic acids. nih.gov

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic properties (e.g., NMR, IR), which can aid in the structural characterization of newly synthesized derivatives.

An example of the type of data that could be generated through DFT studies is presented below, comparing the parent molecule to a hypothetical amide derivative.

Calculated PropertyThis compound (Hypothetical)Hypothetical Amide Derivative (Hypothetical)Potential Significance
HOMO Energy-7.2 eV-6.8 eVIndicates electron-donating ability; affects reaction with electrophiles.
LUMO Energy-1.5 eV-1.2 eVIndicates electron-accepting ability; affects reaction with nucleophiles.
HOMO-LUMO Gap5.7 eV5.6 eVRelates to chemical reactivity and kinetic stability. nih.gov
Dipole Moment3.5 D4.1 DInfluences solubility, polarity, and intermolecular interactions.

Application in Materials Science and Polymer Chemistry

The application of fluorinated benzoic acids in materials science is an emerging field. For example, 5-Chloro-2-fluorobenzoic acid has been used in the synthesis of poly(phenylene ether)-based electrolyte membranes for fuel cells. ossila.com this compound, with its reactive functional groups, is a promising candidate for the development of novel polymers and materials.

Potential research directions include:

Monomer Synthesis: The molecule could be used as a monomer or a precursor to a monomer for polymerization. The carboxylic acid could be used for step-growth polymerization to form polyesters or polyamides.

Fluorinated Polymers: Incorporating this molecule into a polymer backbone would result in a fluorinated polymer. Fluorine-containing polymers are known for their high thermal stability, chemical resistance, and unique surface properties.

Functional Polymer Additives: Benzoic acid and its derivatives have been shown to be incorporated as guest molecules into the crystalline cavities of polymers like syndiotactic polystyrene, which can modify the polymer's properties. mdpi.com The potential of this compound as a functional additive could be explored.

Investigation of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Benzoic acids are classic building blocks in supramolecular chemistry due to the ability of their carboxylic acid groups to form robust hydrogen-bonded dimers. researchgate.netnih.gov

The unique structure of this compound makes it an intriguing target for supramolecular studies:

Self-Assembly: The molecule's potential to self-assemble into higher-order structures like tapes, rosettes, or liquid crystals should be investigated. chempedia.info The interplay between the strong hydrogen bonding of the carboxyl groups and potentially weaker interactions involving the fluorine and acetyl groups could lead to novel supramolecular architectures. eurjchem.com

Co-crystal Engineering: The formation of co-crystals with other molecules, particularly active pharmaceutical ingredients (APIs), is a major area of research. The functional groups on this compound provide multiple sites for hydrogen bonding and other non-covalent interactions, making it a promising co-former for modifying the physical properties of APIs. researchgate.net

Host-Guest Chemistry: The molecule could be explored for its ability to form inclusion complexes with host molecules or to act as a guest within nanoporous materials.

The study of its self-assembly and interaction with other molecules could lead to the development of new functional materials, sensors, or drug delivery systems. nih.gov

Conclusion

Summary of Key Research Contributions on 5-Acetyl-2-fluorobenzoic Acid

Research on this compound has primarily highlighted its crucial role as a versatile building block in organic and medicinal chemistry. The strategic placement of the fluoro, acetyl, and carboxylic acid groups on the benzene (B151609) ring makes it a valuable precursor for the synthesis of more complex molecules. A significant body of research has focused on its application in the creation of active pharmaceutical ingredients (APIs). Notably, it is recognized as a key intermediate in some synthetic routes to Olaparib, a PARP inhibitor used in cancer therapy. google.comgoogle.com The compound's fluorinated nature is of particular importance, as the inclusion of fluorine can enhance the metabolic stability and binding affinity of drug candidates. nih.gov

Significance of Current Research Findings

The current body of research underscores the importance of fluorinated benzoic acid derivatives in drug discovery. researchgate.netnih.gov The successful use of this compound and similar compounds in synthesizing targeted therapies like kinase inhibitors demonstrates the value of such building blocks. ossila.com These findings are significant as they enable the development of more efficient and scalable synthetic pathways for life-saving medications. researchgate.net Furthermore, the exploration of new reactions and applications for this compound contributes to the broader field of organic synthesis, providing chemists with valuable tools for constructing novel molecular architectures. ossila.comnbinno.com

Outlook on Future Research and Chemical Innovation

The future of research involving this compound and related fluorinated intermediates appears promising. Continued innovation is expected in the development of novel synthetic methods that are more environmentally friendly and cost-effective. researchgate.net There is potential for this compound to be utilized in the synthesis of new classes of therapeutic agents beyond oncology, leveraging the unique properties imparted by the fluorine atom. nih.gov Additionally, as our understanding of disease pathways deepens, there will be a growing demand for customized building blocks like this compound to synthesize highly specific and potent drug candidates. essfeed.com Research may also expand into its use in materials science or agrochemicals, given the broad utility of fluorinated organic compounds. nbinno.com

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